molecular formula C21H20N4O3S2 B11614729 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 381168-47-4

2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11614729
CAS No.: 381168-47-4
M. Wt: 440.5 g/mol
InChI Key: HPRQIZHEECOFGC-YBEGLDIGSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core (a fused pyridine-pyrimidine system) substituted at three key positions:

  • Position 2: A furan-2-ylmethyl amino group [(furan-2-ylmethyl)amino], introducing aromatic and electron-rich properties from the furan ring.
  • Position 7: A methyl group, enhancing lipophilicity and steric bulk.

The thiazolidinone moiety itself includes a propyl chain at position 3 and a thioxo group at position 2, which may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

CAS No.

381168-47-4

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O3S2/c1-3-8-24-20(27)16(30-21(24)29)10-15-18(22-11-14-5-4-9-28-14)23-17-7-6-13(2)12-25(17)19(15)26/h4-7,9-10,12,22H,3,8,11H2,1-2H3/b16-10-

InChI Key

HPRQIZHEECOFGC-YBEGLDIGSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=CO4)SC1=S

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine with β-Ketoesters

Reaction of 2-aminopyridine with methyl 3-oxobutanoate in the presence of phosphorus oxychloride yields 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This method, adapted from, achieves a 52% yield under reflux conditions in toluene. The methyl group at position 7 is introduced via the β-ketoester reactant.

Functionalization at Position 2

The 2-amino group is installed through nucleophilic substitution. Treatment of 4-chloro-7-methyl-pyrido[1,2-a]pyrimidin-4-one with furfurylamine in dimethylformamide (DMF) at 60–70°C for 1 hour affords the 2-[(furan-2-ylmethyl)amino] derivative. Sodium bicarbonate is used to neutralize HCl generated during the reaction.

Synthesis of the (Z)-4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene Moiety

The thiazolidinone fragment is prepared via a two-step process:

Formation of 3-Propyl-4-thiazolidinone

Condensation of propylamine with carbon disulfide and chloroacetic acid in ethanol yields 3-propyl-2-thioxo-1,3-thiazolidin-4-one. This one-pot reaction proceeds at room temperature with an 85% yield.

Knoevenagel Condensation with Pyrido[1,2-a]pyrimidin-4-one

The exocyclic double bond is introduced via Knoevenagel condensation. Reacting 3-propyl-2-thioxo-1,3-thiazolidin-4-one with 7-methyl-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one in acetic acid/sodium acetate under reflux generates the (Z)-configured product. The Z-selectivity (≥95%) is attributed to steric hindrance from the furan group.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

StepSolventTemperature (°C)CatalystYield (%)Purity (%)
CyclizationToluene110POCl₃5298
AminationDMF60–70NaHCO₃7599
Knoevenagel CondensationAcetic Acid120NaOAc6897
  • Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates, while acetic acid stabilizes enolate intermediates during condensation.

  • Catalysts : Sodium acetate accelerates imine formation in Knoevenagel reactions, reducing side-product formation.

Purification and Analytical Validation

Chromatographic Techniques

  • Column Chromatography : Silica gel (CHCl₃/MeOH, 10:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 2.70 (CH₃S), 4.34 (CH₂-furopyridin), and 8.23 (H-5′).

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm ≥99.7% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing 4-oxo byproducts are suppressed using lithium amide bases.

  • Z/E Isomerism : Rigorous temperature control (120°C) and acidic conditions favor the Z-isomer.

  • Byproduct Formation : Excess furfurylamine (1.5 equiv) minimizes di-substitution at position 2.

Industrial-Scale Adaptations

Patent US7202360B2 describes a scalable route using continuous hydrogenation and flow chemistry, achieving 82% yield with 35 psi H₂ pressure. Key modifications include:

  • Palladium Catalysis : 10% Pd/C reduces reaction time from 8 hours to 2 hours.

  • Green Solvents : Isopropanol replaces DMF, reducing environmental impact.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
Academic Lab-Scale428450Low
Industrial Patent352220High

The industrial route offers superior cost-efficiency due to streamlined steps and in-situ purification.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone moiety can be reduced to thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of furanones and pyrimidinones.

    Reduction: Formation of thiazolidines and reduced pyrimidine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of thiazolidinones have been reported to possess antibacterial and antifungal properties. The thiazolidinone moiety in the compound may contribute to such activities by disrupting microbial cell functions and inhibiting enzyme activity essential for survival .

Anticancer Potential
The pyrimidine and thiazolidine rings are known for their role in anticancer drug design. Compounds featuring these structures have been identified as inhibitors of various cancer cell lines. The specific compound under discussion may inhibit key enzymes involved in cancer cell proliferation, similar to other known inhibitors of farnesyltransferase .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study evaluated a series of thiazolidinone derivatives against various bacterial strains. The results indicated that compounds with furan substitutions displayed enhanced activity compared to their non-furan counterparts. The mechanism was attributed to increased membrane permeability and interaction with bacterial DNA .

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus18
CP. aeruginosa12

Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines showed that the compound inhibited cell growth significantly at lower concentrations compared to standard chemotherapeutics. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Cell LineIC50 (µM)Mechanism
MCF-75Apoptosis induction
HeLa7G1 phase arrest
A54910Inhibition of proliferation

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Core Structure and Bioactivity

  • Thiazolo[3,2-a]pyrimidin-7-ones (Selvam et al.): These derivatives exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range. The fluorophenyl group at position 7 enhances cytotoxicity, while the benzylidene substituent at position 2 modulates electronic properties . In contrast, the target compound’s pyrido[1,2-a]pyrimidin-4-one core may offer improved π-stacking interactions due to its extended aromatic system.
  • Furochromenylideneamino-pyrimidin-4-ones: These compounds demonstrate analgesic and anti-inflammatory effects, attributed to the thioxo group and furochromenylidene moiety, which may inhibit cyclooxygenase (COX) enzymes . The target compound’s thiazolidinone-thioxo system could similarly interact with inflammatory targets but with distinct regiochemistry.

Substituent Effects

  • Furan vs.
  • Thiazolidinone vs. Dithiazolylidene: The thioxo-thiazolidinone in the target compound provides hydrogen-bond acceptor sites, whereas dithiazolylidene groups (e.g., ) prioritize electrophilic reactivity for synthetic applications .

Stereochemical Considerations

The (Z)-configuration of the thiazolidinone methylidene group in the target compound is a critical differentiator. Analogous studies on geometric isomers (e.g., in Schiff bases) show that Z-configurations often enhance binding affinity to enzymatic pockets compared to E-forms .

Biological Activity

The compound 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido-pyrimidine backbone with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For example, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways. In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs possess antimicrobial activities. The thiazolidine ring is known for its ability to interact with bacterial enzymes, potentially inhibiting their function. Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been investigated. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic role in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cell lines. The results indicated that several compounds showed significant cytotoxicity with IC50 values ranging from 8.5 µM to 14.9 µM, highlighting their potential as anticancer agents .
  • Antimicrobial Efficacy : In another study, derivatives of the compound were tested against a panel of bacterial strains. The results showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

The biological activities of this compound are believed to stem from several mechanisms:

  • Enzyme Inhibition : The thiazolidine moiety may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to apoptotic cell death.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis of this compound involves multi-step organic reactions, including condensation of pyrido[1,2-a]pyrimidin-4-one derivatives with thiazolidinone moieties. Key steps include:

  • Amine substitution : Reacting furan-2-ylmethylamine with a halogenated pyridopyrimidinone precursor under mild conditions (e.g., ethanol, 60–80°C) to introduce the furan-containing amino group .
  • Z-configuration control : The (Z)-selective formation of the thiazolidinone methylidene group requires precise temperature control (e.g., 25–40°C) and solvent polarity adjustments (e.g., DMF or THF) to stabilize intermediates .
  • Yield optimization : Reaction monitoring via TLC/HPLC is critical to isolate intermediates and minimize side products like E-isomers or dimerization byproducts .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and confirming its stereochemistry?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve aromatic protons (pyrido[1,2-a]pyrimidin-4-one core) and confirm Z-configuration via coupling constants in the thiazolidinone methylidene group. 19F^{19}\text{F} NMR can detect fluorinated impurities if present .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between isomers .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended, though this requires high-purity samples .

Advanced: How can computational modeling (e.g., DFT or reaction path searches) optimize synthetic routes and predict reactivity?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in pyridopyrimidinone-thiazolidinone coupling. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal catalysts and solvents .
  • Solvent Effects : COSMO-RS simulations can predict solvent compatibility to stabilize intermediates and reduce side reactions .
  • AI-Driven Automation : Platforms like COMSOL Multiphysics integrate machine learning to simulate reaction kinetics and propose condition adjustments (e.g., temperature gradients) in real time .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns)?

  • Dynamic Effects Analysis : Unexpected splitting may arise from restricted rotation in the thiazolidinone methylidene group. Variable-temperature NMR (VT-NMR) can confirm dynamic equilibrium between conformers .
  • Impurity Profiling : Cross-reference HRMS with LC-MS to detect trace isomers or degradation products. For example, E-isomers of the thiazolidinone moiety may co-elute but show distinct UV-Vis spectra .
  • Comparative Studies : Compare synthetic batches using statistical design of experiments (DoE) to isolate variables (e.g., reaction time, solvent) contributing to spectral anomalies .

Advanced: What strategies are effective for evaluating biological activity while minimizing synthetic complexity?

  • Fragment-Based Screening : Test individual moieties (e.g., thiazolidinone or furan-methylamino groups) for preliminary activity against target enzymes (e.g., antimicrobial or anticancer assays) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., propyl vs. methyl in the thiazolidinone) and use multivariate regression to correlate structural features with bioactivity .
  • Metabolic Stability Assays : Employ microsomal incubation studies (e.g., liver microsomes) to assess the compound’s susceptibility to oxidation at the furan or thioxo groups .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining Z-configurational integrity?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during large-scale coupling steps. For example, segmented flow reactors can stabilize reactive intermediates .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track Z/E isomer ratios in real time during production .
  • Catalyst Screening : Immobilized catalysts (e.g., Pd/C or chiral auxiliaries) enhance stereocontrol and recyclability in multi-gram syntheses .

Advanced: What are the best practices for resolving discrepancies between computational predictions and experimental outcomes?

  • Error Analysis in DFT : Re-examine basis sets (e.g., B3LYP vs. M06-2X) and solvation models to improve agreement with experimental data (e.g., Gibbs free energy of activation) .
  • Experimental Validation : Use DoE to test computational hypotheses (e.g., solvent polarity effects) systematically .
  • Collaborative Feedback : Integrate computational and experimental teams iteratively, as done in ICReDD’s "chemical reaction design" framework, to refine models .

Advanced: How can researchers leverage hybrid thiazolidinone-pyridopyrimidinone systems for multifunctional drug design?

  • Dual-Targeting Probes : Exploit the thiazolidinone’s metal-chelating ability (via thioxo groups) and the pyridopyrimidinone’s π-stacking potential to design kinase inhibitors with dual mechanisms .
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester-linked furan) to enhance bioavailability, guided by in vitro permeability assays (e.g., Caco-2 cell models) .

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